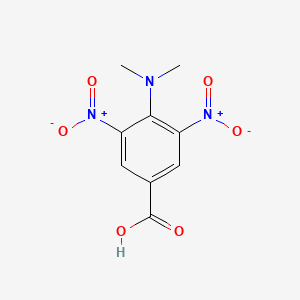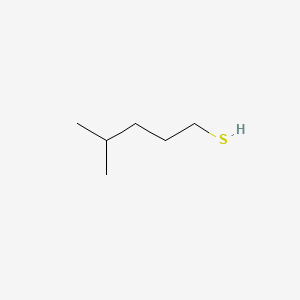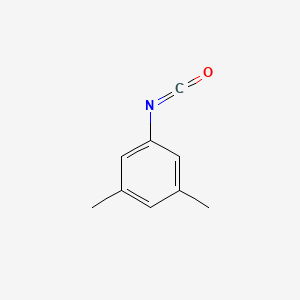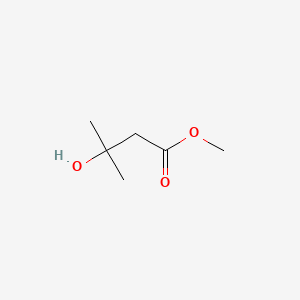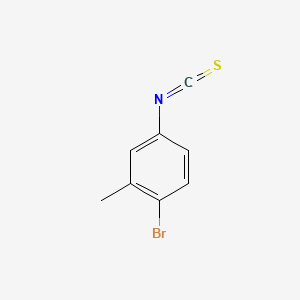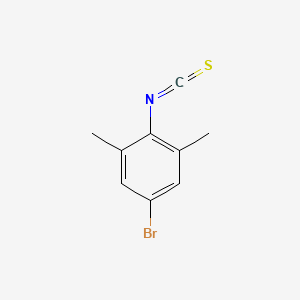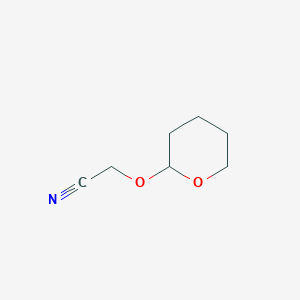
(Tetrahydro-pyran-2-yloxy)-acetonitrile
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and spectral properties. It also includes chemical properties like acidity or basicity, reactivity with other substances, and stability.Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Chemical Synthesis
- Application Summary : The compound 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, which is structurally similar to (Tetrahydro-pyran-2-yloxy)-acetonitrile, is used as a building block in chemical synthesis .
- Application Method : This compound is typically used in laboratory settings for the synthesis of other complex molecules. The exact procedures and parameters would depend on the specific synthesis pathway being used .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis would vary greatly depending on the specific reactions and pathways involved .
-
Scientific Field: Phytochemical Analysis
- Application Summary : Compounds structurally similar to (Tetrahydro-pyran-2-yloxy)-acetonitrile have been identified in the phytochemical analysis of Curcuma longa L. rhizome and leaves .
- Application Method : The phytochemicals were extracted using methanol:chloroform (MC) and petroleum ether (PE) extracts. The extracts were then analyzed using GC/MS .
- Results or Outcomes : The analysis revealed the presence of various phytochemicals in the extracts. The extracts also showed significant in-vitro antioxidant and anti-protein denaturation potential .
-
Scientific Field: Organic Synthesis
- Application Summary : Tetrahydropyran, a compound structurally similar to (Tetrahydro-pyran-2-yloxy)-acetonitrile, is used in the synthesis of various organic compounds .
- Application Method : The synthesis involves the use of different catalysts and reagents, such as platinum, cerium ammonium nitrate, and copper (I) complexes .
- Results or Outcomes : The outcomes of these syntheses are diverse, depending on the specific reactions and pathways involved .
-
Scientific Field: Chemical Analysis
- Application Summary : 2H-Pyran-2-one, tetrahydro-, a compound structurally similar to (Tetrahydro-pyran-2-yloxy)-acetonitrile, is used in chemical analysis .
- Application Method : The compound is analyzed using various techniques, such as Gas Chromatography and Mass Spectrometry .
- Results or Outcomes : The results of the analysis provide valuable information about the compound’s properties and behavior .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Compounds similar to (Tetrahydro-pyran-2-yloxy)-acetonitrile have been used in the synthesis of medicinal compounds .
- Application Method : The synthesis involves a domino strategy using an imidazole-catalyzed all-pericyclic domino manifold .
- Results or Outcomes : The outcomes of these syntheses are diverse, depending on the specific reactions and pathways involved .
- Scientific Field: Heterocyclic Compound Synthesis
- Application Summary : Tetrahydropyran synthesis is a key process in the creation of various heterocyclic compounds .
- Application Method : The synthesis involves the use of different catalysts and reagents, such as platinum, cerium ammonium nitrate, and copper (I) complexes. The exact procedures and parameters would depend on the specific synthesis pathway being used .
- Results or Outcomes : The outcomes of these syntheses are diverse, depending on the specific reactions and pathways involved .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Zukünftige Richtungen
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Eigenschaften
IUPAC Name |
2-(oxan-2-yloxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADWCNNOFHOBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337762 | |
| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-pyran-2-yloxy)-acetonitrile | |
CAS RN |
17521-49-2 | |
| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







